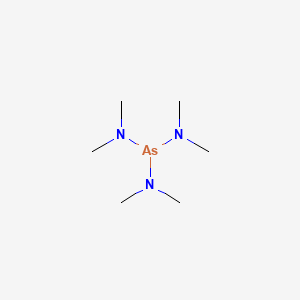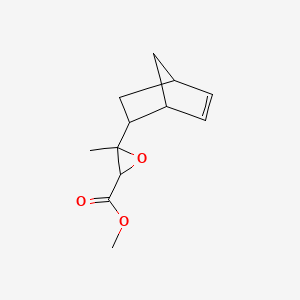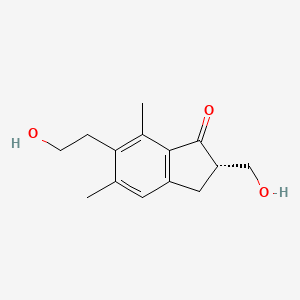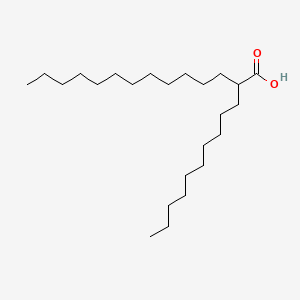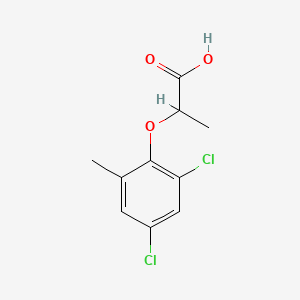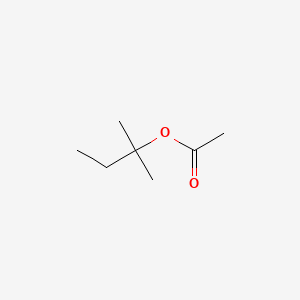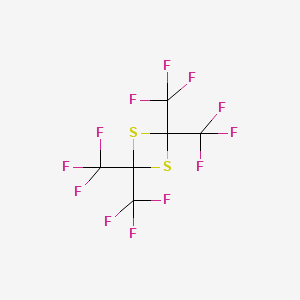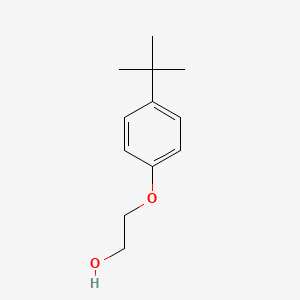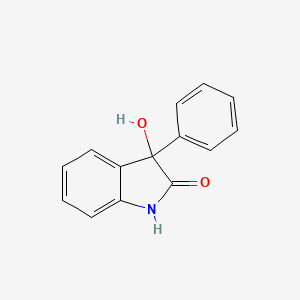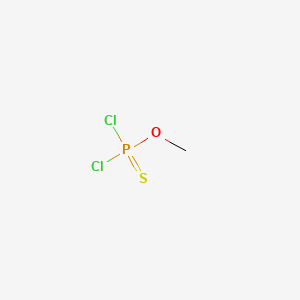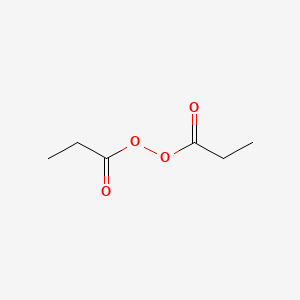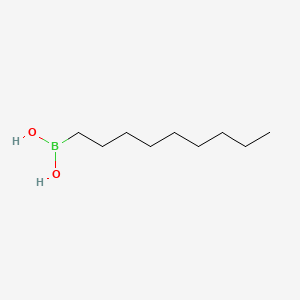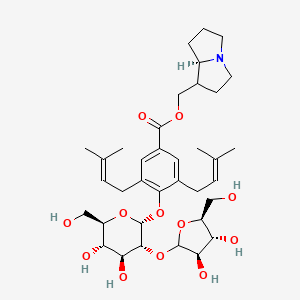
Nervosine
説明
Nervosine is a natural product derived from the bark of the Nervosa tree, which is native to the tropical rainforests of Central and South America. It has been used for centuries by traditional healers for its medicinal properties. Nervosine has been studied for its potential therapeutic effects on a number of conditions, including anxiety, depression, and neurodegenerative diseases. In
科学的研究の応用
Antitumor Activity
Nervosine VII, a saturated pyrrolizidine alkaloid isolated from Liparis nervosa, has shown promising antitumor activity. In vitro studies demonstrate that it induces autophagy and apoptosis in HCT116 human colorectal cancer cells. This effect involves the activation of the MAPKs signaling pathway and suppression of the p53 signaling pathway, influencing both apoptosis and autophagy mechanisms (Huang, Zhao, Shan, & Zhou, 2020).
Neuroprotective Effects
Cleistocalyx nervosum var. paniala, a variant related to Nervosine, has been studied for its neuroprotective properties. It exhibits sigma-1 antagonist sensitive neuroprotective effects in PC12 cells, suggesting potential for treating neurodegenerative diseases. The extract from this plant has also shown anti-aging and anti-stress properties in C. elegans, implicating the involvement of the SKN-1/NRF-2 and DAF-16 pathways (Brimson, Prasanth, Isidoro, Sukprasansap, & Tencomnao, 2021).
Antidiabetic Potential
Cleistocalyx nervosum var. paniala fruit extracts, in a related study, have displayed antidiabetic properties. The ethanolic extract of the fruit inhibited α-amylase and α-glucosidase more effectively than other extracts, and also demonstrated higher glucose uptake potential in HepG2 cells. This indicates its potential as a therapeutic agent for diabetes treatment (Chukiatsiri, Wongsrangsap, Ratanabunyong, & Choowongkomon, 2022).
特性
IUPAC Name |
[(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 4-[(2R,3R,4S,5S,6R)-3-[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53NO12/c1-19(2)7-9-21-14-24(34(44)45-18-23-11-13-37-12-5-6-25(23)37)15-22(10-8-20(3)4)32(21)48-36-33(30(42)28(40)26(16-38)47-36)49-35-31(43)29(41)27(17-39)46-35/h7-8,14-15,23,25-31,33,35-36,38-43H,5-6,9-13,16-18H2,1-4H3/t23?,25-,26-,27+,28-,29+,30+,31-,33-,35?,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZLNFVFAZZRDM-NYGIAEFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5C4CCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC3[C@@H]([C@H]([C@@H](O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5[C@@H]4CCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945848 | |
| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23179-26-2 | |
| Record name | Nervosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023179262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential pharmacological activities of Nervosine derivatives?
A1: Research indicates that Nervosine derivatives, specifically Nervosine VII (3) isolated from Liparis nervosa, exhibit both antimicrobial and immunosuppressive activities. [] This compound demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 62.5 μg/mL. [] Additionally, Nervosine VII (3) inhibited the proliferation of human T cells with an IC50 value of 9.67 ± 0.96 μM. []
Q2: What is the chemical structure of Nervosine B and where has it been found?
A2: Nervosine B is a novel compound discovered in Liparis nervosa. [] It is characterized as (hexahydro-1H-pyrrolizin-1-yl) methyl-2, 2-dimethyl-8-(3-hydroxyisoamyl) chroman-6-carboxylate. [] This finding highlights the potential of Liparis nervosa as a source of novel natural products.
Q3: Has Nervosine VII been investigated for its antitumor properties?
A3: Yes, there is research exploring the antitumor activity of Nervosine VII. [] While the abstract doesn't provide detailed results, it suggests a focus on its effects on HCT116 human colorectal cancer cells, particularly the interplay between apoptosis and autophagy. []
Q4: Are there any studies focusing on the structure-activity relationship (SAR) of Nervosine derivatives?
A4: While the provided abstracts do not delve into specific SAR studies for Nervosine derivatives, the isolation and identification of multiple Nervosine derivatives, such as Liparisnervosides Q (1) and R (5), along with known derivatives (2-4, 6, 7), suggest potential avenues for future SAR investigations. [] Understanding the structural variations and their impact on biological activity could be crucial for optimizing the therapeutic potential of this class of compounds.
Q5: What analytical techniques were used to characterize the Nervosine derivatives?
A5: Researchers utilized a combination of spectroscopic techniques to elucidate the structures of Nervosine derivatives. [, ] These include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and acid hydrolysis. [] NMR provided crucial information about the connectivity and arrangement of atoms within the molecules, while HR-ESI-MS aided in determining the molecular weight and elemental composition. [] Acid hydrolysis helped in identifying the presence of specific functional groups, further supporting the structural characterization. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




